molecular formula C11H18ClNO B2455578 (1S)-1-(2-Propan-2-yloxyphenyl)ethanamine;hydrochloride CAS No. 1415303-45-5

(1S)-1-(2-Propan-2-yloxyphenyl)ethanamine;hydrochloride

Cat. No. B2455578
CAS RN: 1415303-45-5
M. Wt: 215.72
InChI Key: OHXINJPCMHFDMO-FVGYRXGTSA-N
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Description

(1S)-1-(2-Propan-2-yloxyphenyl)ethanamine hydrochloride, also known as propylhexedrine, is a psychoactive drug that belongs to the class of stimulants. It is a synthetic compound that acts as a potent agonist of trace amine-associated receptor 1 (TAAR1). Propylhexedrine has been used for various purposes, including as a nasal decongestant and as a recreational drug. In

Advantages and Limitations for Lab Experiments

Propylhexedrine is a useful tool for studying the role of TAAR1 in various physiological and pathological processes. However, its psychoactive effects can complicate the interpretation of experimental results. In addition, the potential for abuse and dependence limits its use in research settings.

Future Directions

There are several areas of research that could benefit from further investigation of (1S)-1-(2-Propan-2-yloxyphenyl)ethanamine;hydrochlorideine. These include:
1. Development of TAAR1 agonists with improved selectivity and pharmacokinetic properties for potential therapeutic applications.
2. Investigation of the role of TAAR1 in the regulation of immune function and inflammation.
3. Study of the effects of (1S)-1-(2-Propan-2-yloxyphenyl)ethanamine;hydrochlorideine on synaptic plasticity and neurogenesis in the brain.
4. Exploration of the potential use of (1S)-1-(2-Propan-2-yloxyphenyl)ethanamine;hydrochlorideine as a cognitive enhancer in healthy individuals.
5. Investigation of the potential use of (1S)-1-(2-Propan-2-yloxyphenyl)ethanamine;hydrochlorideine as an adjunct therapy for substance use disorders.
In conclusion, (1S)-1-(2-Propan-2-yloxyphenyl)ethanamine;hydrochlorideine is a synthetic compound that acts as a potent agonist of TAAR1. It has been studied extensively for its potential therapeutic applications and as a research tool to study the role of TAAR1 in various physiological and pathological processes. However, its psychoactive effects and potential for abuse and dependence limit its use in research settings. Further investigation of (1S)-1-(2-Propan-2-yloxyphenyl)ethanamine;hydrochlorideine and its analogs could lead to the development of novel therapeutics for various disorders.

Synthesis Methods

Propylhexedrine can be synthesized in several ways. One of the most commonly used methods involves the reaction of 1-bromo-2-propanol with 2-bromo-1-phenylethene in the presence of a base, followed by reduction of the resulting ketone with sodium borohydride. The product is then treated with hydrochloric acid to obtain the hydrochloride salt of (1S)-1-(2-Propan-2-yloxyphenyl)ethanamine;hydrochlorideine.

Scientific Research Applications

Propylhexedrine has been studied extensively for its potential therapeutic applications. It has been found to have antidepressant, anxiolytic, and cognitive-enhancing effects in animal models. It has also been investigated as a potential treatment for attention deficit hyperactivity disorder (ADHD) and as an adjunct therapy for opioid addiction. In addition, (1S)-1-(2-Propan-2-yloxyphenyl)ethanamine;hydrochlorideine has been used as a research tool to study the role of TAAR1 in various physiological and pathological processes.

properties

IUPAC Name

(1S)-1-(2-propan-2-yloxyphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-8(2)13-11-7-5-4-6-10(11)9(3)12;/h4-9H,12H2,1-3H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXINJPCMHFDMO-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1OC(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(2-Propan-2-yloxyphenyl)ethanamine;hydrochloride

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